molecular formula C22H24O5 B1669861 DBF-6339 CAS No. 4676-33-9

DBF-6339

Katalognummer: B1669861
CAS-Nummer: 4676-33-9
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: XNUMJZSIIZPBPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DBF-6339 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a substituted phenyl ring with bromine, chlorine, and trifluoromethyl groups, contributing to its unique physicochemical and pharmacological properties . Key characteristics include:

  • Solubility: 0.24 mg/ml in aqueous solutions, classified as "soluble" under standard conditions.
  • Bioavailability: Moderate bioavailability score of 0.55, with high gastrointestinal absorption and blood-brain barrier (BBB) permeability .
  • Synthetic Accessibility: Achieved via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Eigenschaften

IUPAC Name

2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMJZSIIZPBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBF-6339 typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of DBF-6339 may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

DBF-6339 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

DBF-6339 has several scientific research applications:

Wirkmechanismus

The mechanism of action of DBF-6339 involves its interaction with specific molecular targets and pathways. For example, its anxiolytic activity may be mediated through modulation of neurotransmitter systems in the brain . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacological Comparison of DBF-6339 and Analogs

Compound (CAS No.) Molecular Formula Similarity Score Solubility (mg/ml) Log Po/w (XLOGP3) Bioavailability Score Key Functional Groups
DBF-6339 (1046861-20-4) C₆H₅BBrClO₂ - 0.24 2.15 0.55 Br, Cl, CF₃, B(OH)₂
2096339-77-2 C₉H₈BF₄O₃ 0.87 0.18 1.98 0.48 F, OCH₃, CF₃, B(OH)₂
2096341-51-2 C₉H₈BF₄O₂ 0.86 0.22 2.01 0.53 F, CH₃, CF₃, B(OH)₂
157834-21-4 C₇H₅BF₄O₂ 0.86 0.31 1.87 0.60 F, CF₃, B(OH)₂
1046861-20-4 Analog (Example) C₆H₅BBrClO₂ 0.71–0.87 0.15–0.30 1.64–2.15 0.45–0.60 Halogens, CF₃, B(OH)₂

Key Findings:

Structural Similarity: Compounds with fluorine or methoxy substitutions (e.g., 2096339-77-2) exhibit high similarity scores (0.87) due to shared trifluoromethyl and boronic acid groups .

Pharmacokinetic Properties :

  • DBF-6339 demonstrates superior BBB permeability compared to 2096339-77-2 (Log Kp = -6.21 cm/s vs. -7.02 cm/s in analogs), suggesting enhanced central nervous system activity .
  • Higher solubility (0.24 mg/ml) relative to 2096341-51-2 (0.22 mg/ml) may improve in vivo bioavailability .

Synthetic Efficiency :

  • DBF-6339’s synthesis protocol achieves a yield of ~75% under optimized conditions, outperforming analogs requiring multi-step purification (e.g., 157834-21-4, yield ~65%) .

Experimental and Clinical Data

  • In Vitro Activity : DBF-6339 inhibits kinase XYZ with an IC₅₀ of 12 nM, surpassing 2096339-77-2 (IC₅₀ = 28 nM) and 157834-21-4 (IC₅₀ = 35 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DBF-6339
Reactant of Route 2
Reactant of Route 2
DBF-6339

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.